

In-Depth Technical Guide: CAS 1209-10-5 (4-(2-Phenoxyethyl)morpholine)

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Compound of Interest

Compound Name: 4-[2-(Phenylsulfanyl)ethyl]morpholine

CAS No.: 364739-42-4

Cat. No.: B2573769

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Executive Summary

CAS 1209-10-5, chemically identified as 4-(2-phenoxyethyl)morpholine, is a highly versatile synthetic building block and a critical pharmacophore model in modern medicinal chemistry. As a Senior Application Scientist specializing in receptor pharmacology, I frequently utilize this scaffold to design and synthesize ligands targeting the Microsomal Anti-Estrogen Binding Site (AEBS)[1]. Unlike classical Estrogen Receptor (ER) modulators, compounds bearing the phenoxyethyl morpholine moiety exhibit potent, ER-independent apoptotic and autophagic activities in various oncology models. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic pharmacology, and validated experimental workflows associated with CAS 1209-10-5.

Physicochemical Profiling

Understanding the physical properties of 4-(2-phenoxyethyl)morpholine is essential for predicting its pharmacokinetic behavior, membrane permeability, and optimizing downstream synthesis protocols. The morpholine ring provides a protonable basic nitrogen (pKa ~8.3) which

is strictly required for target binding, while the phenoxy group confers the necessary lipophilicity[2].

Table 1: Physicochemical Properties of CAS 1209-10-5

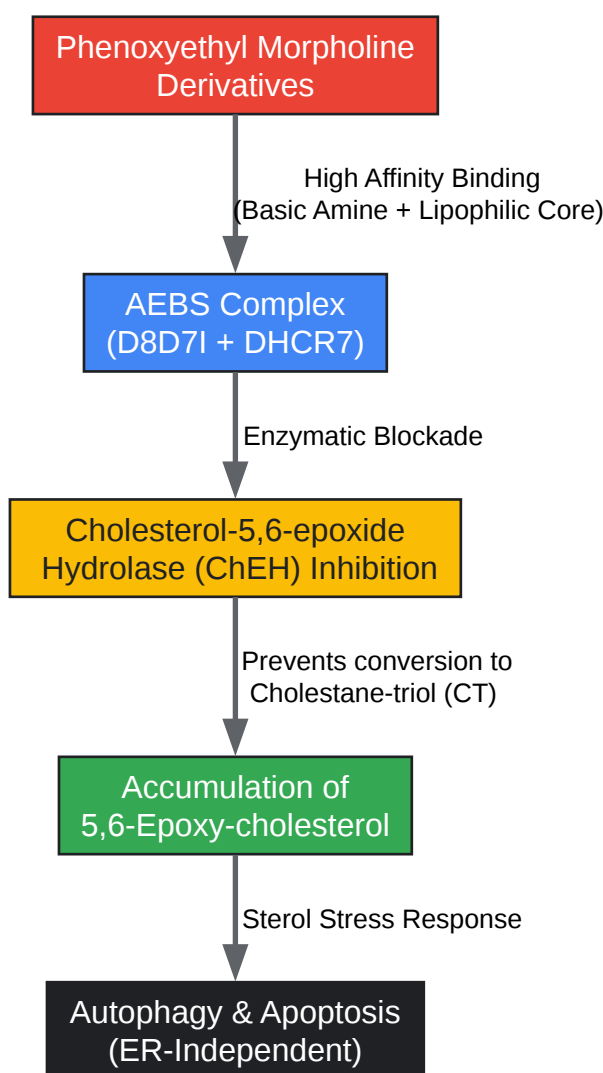
Property	Value	Causality & Scientific Significance
Chemical Name	4-(2-Phenoxyethyl)morpholine	Core pharmacophore for AEBS ligands and SERMs.
CAS Number	1209-10-5	Unique identifier for regulatory and supply tracking[2].
Molecular Formula	C12H17NO2	Balances lipophilicity and aqueous solubility.
Molecular Weight	207.27 g/mol	Ideal low-molecular-weight fragment for drug design[2].
Boiling Point	~169.8 °C (at 760 mmHg)	Indicates high thermal stability; requires high-boiling solvents for derivatization.
LogP (Predicted)	~1.8 - 2.1	Optimal range for lipid membrane permeability and microsomal targeting.

Mechanistic Pharmacology: The AEBS Target

The primary pharmacological utility of the 4-(2-phenoxyethyl)morpholine scaffold lies in its high affinity for the Microsomal Anti-Estrogen Binding Site (AEBS)[1]. The AEBS is a hetero-oligomeric complex composed of two key cholesterol biosynthesis enzymes: 3 β -hydroxysterol- Δ 8- Δ 7-isomerase (D8D7I) and 3 β -hydroxysterol- Δ 7-reductase (DHCR7)[3].

Causality of Binding and Mechanism of Action: The AEBS complex carries out cholesterol-5,6-epoxide hydrolase (ChEH) activity[3]. For a ligand to competitively inhibit this enzyme, it requires a highly specific pharmacophore: a lipophilic core (provided by the phenoxy group) and a protonable dialkylaminoalkyl side chain (provided by the ethyl-morpholine moiety)[3][4].

When 4-(2-phenoxyethyl)morpholine derivatives bind to the AEBS, they inhibit ChEH, preventing the transhydration of 5,6-epoxy-cholesterol into cholestane-3 β ,5 α ,6 β -triol (CT)[5][6]. This enzymatic blockade leads to the intracellular accumulation of sterol intermediates. The resulting sterol stress response triggers severe cellular autophagy and apoptosis, completely independent of the Estrogen Receptor (ER)[5][4].



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Fig 1. AEBS-mediated ER-independent apoptotic pathway triggered by morpholine derivatives.

Synthesis Protocol & Experimental Workflow

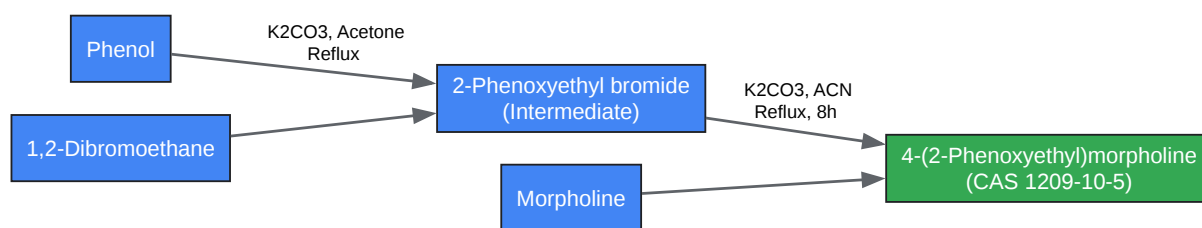
To utilize CAS 1209-10-5 in downstream applications, high-purity synthesis is required. The following protocol describes a self-validating, two-step nucleophilic substitution workflow.

Causality in Experimental Choices:

- **Solvent Selection:** Acetonitrile (ACN) is chosen for the second step because its polar aprotic nature accelerates SN2 substitutions while allowing for a sufficient reflux temperature (~82 °C).
- **Base Selection:** Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base to scavenge the hydrobromic acid byproduct. It prevents the protonation of the morpholine nucleophile without causing unwanted side reactions (like E2 elimination) that stronger bases (e.g., NaOH) might induce.

Protocol: Synthesis of 4-(2-Phenoxyethyl)morpholine

- **Preparation of Intermediate:** Dissolve phenol (1.0 eq) and 1,2-dibromoethane (3.0 eq, excess to prevent dimerization) in acetone. Add anhydrous K₂CO₃ (1.5 eq) and reflux for 12 hours. Filter and concentrate to yield 2-phenoxyethyl bromide.
- **Nucleophilic Substitution:** Dissolve the 2-phenoxyethyl bromide (1.0 eq) in anhydrous acetonitrile.
- **Amine Addition:** Add morpholine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux under an inert nitrogen atmosphere for 8 hours.
- **Workup:** Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in ethyl acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄, filter, and evaporate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 4-(2-phenoxyethyl)morpholine[2].



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Fig 2. Two-step nucleophilic substitution synthesis of 4-(2-phenoxyethyl)morpholine.

Analytical Validation and Receptor Binding Assay

To validate the synthesized compound as a viable AEBS ligand, a competitive radioligand binding assay must be employed.

Self-Validating Assay Protocol:

- Microsome Preparation: Isolate rat liver microsomes (the richest biological source of AEBS and ChEH) via differential centrifugation[3].
- Incubation: Incubate 50 µg of microsomal protein with 2 nM [³H]Tamoxifen (the radioligand) and varying concentrations of the synthesized 4-(2-phenoxyethyl)morpholine derivative (1 nM to 10 µM) in Tris-HCl buffer (pH 7.4) at 4 °C for 4 hours[3].
- Separation: Separate bound from free radioligand using rapid filtration through GF/B glass fiber filters[3].
- Quantification: Measure the retained radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the IC₅₀ and K_i values using non-linear regression (Cheng-Prusoff equation). A successful AEBS ligand will demonstrate a K_i in the low nanomolar range, validating the structural integrity and pharmacological efficacy of the phenoxyethyl morpholine pharmacophore[1][3].

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